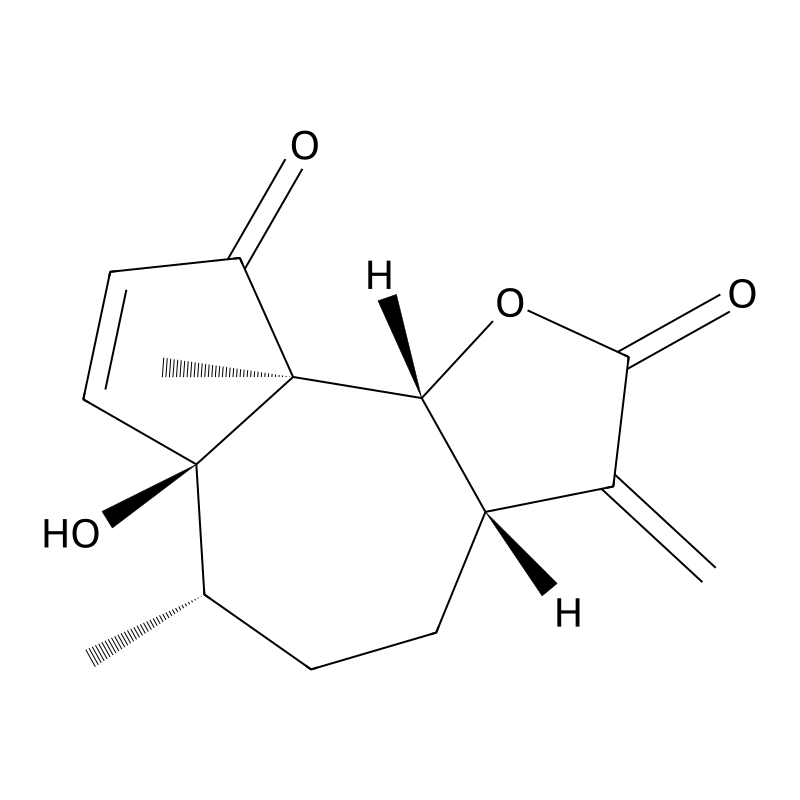

Parthenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Parthenin (CAS 508-59-8) is a highly reactive pseudoguaianolide sesquiterpene lactone and the principal secondary metabolite of Parthenium hysterophorus. From a procurement standpoint, its value lies in its bifunctional reactivity—specifically, the presence of an α-methylene-γ-lactone moiety and a cyclopentenone ring. These structural features make it a potent Michael acceptor, capable of forming stable adducts with sulfhydryl (-SH) groups such as cysteine and glutathione[1]. Consequently, pure parthenin is heavily utilized as a standardized allelochemical reference, a starting scaffold for the semi-synthesis of novel agrochemicals and antimalarials, and a model compound for evaluating contact dermatitis and environmental degradation kinetics.

Substituting pure parthenin with crude Parthenium extracts or structurally related sesquiterpene lactones (such as coronopilin or artemisinin) compromises both chemical reproducibility and mechanistic specificity. Crude extracts suffer from severe batch-to-batch variability driven by geographic biotype differences, co-extracting with other phytotoxins like ambrosin and chlorogenic acid that confound precise IC50 measurements [1]. Furthermore, substituting with saturated lactones or those lacking the C-14 exocyclic double bond (e.g., coronopilin) fundamentally alters the molecule's alkylating capacity. This eliminates the dual-site Michael addition reactivity required for targeted derivatization and drastically reduces its baseline cytotoxic and herbicidal efficacy, making structural analogs unsuitable for advanced synthetic or toxicological benchmarking [2].

Bifunctional Scaffold Reactivity for Semi-Synthesis

Parthenin's utility as a synthetic precursor is defined by its two reactive centers: the α-methylene-γ-lactone and the cyclopentenone double bond. Compared to its close structural analog coronopilin, which lacks the cyclopentenone double bond, parthenin exhibits significantly higher reactivity toward sulfhydryl (-SH) nucleophiles. This dual reactivity allows for regioselective derivatization, such as the synthesis of spiro-isoxazolidines or 1,2,3-triazole derivatives, which have demonstrated optimized IC50 values (e.g., 3.1–3.5 μM against cancer cell lines) with reduced mammalian toxicity compared to the native scaffold[1].

| Evidence Dimension | Alkylating capacity and precursor derivatization yield |

| Target Compound Data | Parthenin (dual Michael acceptor sites enable diverse spiro-adduct formations) |

| Comparator Or Baseline | Coronopilin (single reactive site, limiting structural diversification) |

| Quantified Difference | Parthenin enables multi-site regioselective modifications yielding derivatives with low-micromolar (3.1 μM) efficacy |

| Conditions | In vitro structural derivatization and subsequent cell line screening (e.g., PC-3, HL-60) |

Buyers synthesizing novel sesquiterpene lactones must procure parthenin over simpler analogs to access its unique dual-site reactivity for generating complex, low-toxicity spiro-derivatives.

Standardized Phytotoxicity for Allelopathic Benchmarking

In allelopathic modeling, pure parthenin provides a precise baseline for phytotoxicity that crude extracts cannot match. Assays demonstrate that pure parthenin inhibits garden cress radicle and hypocotyl elongation with specific IC50 values of 361 μM and 458 μM, respectively[1]. In contrast, crude Parthenium extracts exhibit highly variable toxicity that fluctuates based on UV-A exposure and the presence of confounding metabolites like ambrosin. Furthermore, compared to ultra-potent benchmark allelochemicals like sorgoleone (IC50 ~10 μM), parthenin acts as a moderate, environmentally labile standard[1].

| Evidence Dimension | Radicle elongation inhibition (IC50) |

| Target Compound Data | Pure Parthenin (IC50 = 361 μM) |

| Comparator Or Baseline | Sorgoleone (IC50 = 10 μM) and crude extracts (highly variable) |

| Quantified Difference | Parthenin provides a moderate, quantifiable IC50 (361 μM) free from the multi-component variability of crude extracts |

| Conditions | Garden cress seed germination and elongation bioassays |

Procuring pure parthenin is essential for agrochemical researchers requiring a reproducible, moderate-potency reference standard for bioherbicide formulation and screening.

Stage-Specific Anti-Plasmodial Activity

Parthenin serves as a critical non-artemisinin sesquiterpene lactone reference in malaria research. While artemisinin is the gold standard for asexual blood stages, parthenin demonstrates distinct efficacy against Plasmodium falciparum sexual stages, significantly reducing oocyst intensity at concentrations between 12.5 and 100 μg/mL [1]. Although its general cytotoxicity is higher than that of parthenolide or artemisinin (with highly variable IC50s, e.g., 0.061 μM in Jurkat cells vs. 594 μM in HeLa cells), its unique mechanism of stage-V gametocyte arrest makes it an indispensable tool for studying artemisinin-resistant parasite pathways[1].

| Evidence Dimension | Plasmodium falciparum gametocyte arrest and oocyst reduction |

| Target Compound Data | Parthenin (significant oocyst reduction at 12.5–100 μg/mL) |

| Comparator Or Baseline | Artemisinin (standard asexual stage inhibitor) |

| Quantified Difference | Parthenin blocks transmission-stage parasites, offering a distinct mechanistic profile from artemisinin despite higher baseline cytotoxicity |

| Conditions | In vitro gametocytemic blood assays prior to mosquito ingestion |

Researchers targeting drug-resistant malaria transmission stages must utilize parthenin to benchmark non-artemisinin mechanistic pathways.

Environmental Degradation Kinetics

For environmental fate modeling, parthenin provides highly predictable degradation kinetics compared to mixed plant residues. In standard soil, pure parthenin exhibits a baseline half-life (DT50) of 38.7 hours [1]. However, in soil preconditioned with parthenin, microbial degradation accelerates dramatically, reducing the DT10 (time to 10% degradation) to just 2.3 hours[1]. This steep, concentration-dependent degradation curve cannot be accurately modeled using unpurified leaf litter, which releases parthenin slowly and unpredictably.

| Evidence Dimension | Soil degradation half-life (DT50) and DT10 |

| Target Compound Data | Pure Parthenin (Baseline DT50 = 38.7 h; Preconditioned DT10 = 2.3 h) |

| Comparator Or Baseline | Unpurified leaf litter (unpredictable release kinetics) |

| Quantified Difference | Pure parthenin allows precise tracking of microbial degradation acceleration (from >38 h to <3 h) without matrix interference |

| Conditions | Soil incubation assays with and without preconditioning |

Environmental chemists must procure pure parthenin to accurately calibrate soil degradation models and assess the ecological half-life of natural biopesticides.

Semi-Synthesis of Novel Spiro-Derivatives

Directly leveraging its dual Michael acceptor sites, pure parthenin is the optimal starting material for generating spiro-isoxazolidine and 1,2,3-triazole derivatives. These structural modifications reduce the inherent cytotoxicity of the native pseudoguaianolide scaffold while enhancing targeted anti-cancer or anti-inflammatory properties, making it a highly valued precursor in medicinal chemistry [1].

Standardization of Allelopathic Bioassays

Due to the extreme variability of crude Parthenium extracts, pure parthenin is required as a standardized reference compound in agrochemical research. It allows for reproducible IC50 determinations in seed germination and radicle elongation assays, serving as a moderate-potency benchmark against which novel bioherbicides can be evaluated [2].

Screening for Artemisinin-Resistant Malaria Pathways

Because parthenin effectively arrests the sexual stages of Plasmodium falciparum (stage-V gametocytes), it is utilized as a non-artemisinin reference standard. Procuring pure parthenin enables parasitologists to isolate and study transmission-blocking mechanisms that differ from standard asexual stage inhibitors [3].

Calibration of Soil Degradation and Bioremediation Models

Pure parthenin is essential for environmental fate studies measuring the adaptation of soil microbiota. By establishing precise DT50 and DT10 degradation kinetics, researchers can model the environmental persistence of sesquiterpene lactones without the confounding release-rate variables introduced by raw leaf litter [4].

References

- [1] Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects. Molecules, 2021.

- [2] Toxic Potential and Metabolic Profiling of Two Australian Biotypes of the Invasive Plant Parthenium Weed. Plants, 2020.

- [3] The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission. Antimicrobial Agents and Chemotherapy, 2016.

- [4] Degradation of the allelochemical parthenin in soil. Plant and Soil, 2007.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4